Sakacin G is a bacteriocin produced by the lactic acid bacterium Lactobacillus curvatus ACU-1, known for its significant anti-listerial activity. This compound plays a crucial role in food safety, particularly in preventing the growth of pathogenic bacteria such as Listeria monocytogenes. Sakacin G is characterized as a class IIa bacteriocin, which are generally small, heat-stable peptides that exert antimicrobial effects by disrupting the integrity of bacterial membranes.
The primary source of Sakacin G is Lactobacillus curvatus, a species isolated from artisanal fermented sausages in Argentina. This strain has been shown to produce several bacteriocins, including Sakacin G, P, and Q, with Sakacin G being identified as the most potent against Listeria species .
Sakacin G belongs to the class IIa bacteriocins, which are linear peptides typically composed of 30 to 60 amino acids. These bacteriocins are categorized based on their structural characteristics and modes of action. Class IIa bacteriocins are known for their ability to form pores in target cell membranes, leading to cell death .
The synthesis of Sakacin G involves several key genetic components. The genes responsible for its production are encoded on plasmids within Lactobacillus curvatus ACU-1. Specifically, the structural gene for Sakacin G is referred to as skgA, while its cognate immunity protein is encoded by skgA1 and skgA2. These genes are co-regulated and expressed simultaneously, ensuring that the bacterium can produce the bacteriocin and protect itself from its own antimicrobial activity .
Key Steps in Synthesis:
Sakacin G consists of 37 amino acid residues and has a molecular weight of approximately 3832 Da. Its structure features a linear peptide configuration typical of class IIa bacteriocins. The specific amino acid sequence contributes to its antimicrobial properties by facilitating membrane disruption in target bacteria .
Structural Characteristics:
Sakacin G primarily functions through interactions with bacterial membranes. Upon reaching target cells, it binds to specific receptors on the surface, leading to pore formation. This disrupts membrane integrity, causing leakage of essential cellular components and ultimately resulting in cell death.
Mechanism Overview:
The efficacy of Sakacin G against Listeria monocytogenes has been well-documented, showcasing its potential as a natural preservative in food products .
The mechanism of action for Sakacin G involves several steps:
Research indicates that the effectiveness of Sakacin G is highly dependent on its concentration and the susceptibility of the target organism .
These properties make Sakacin G an attractive candidate for use in various food products to enhance safety and shelf life .
Sakacin G has significant scientific applications, particularly in food preservation:
The high expression levels observed in Lactobacillus curvatus ACU-1 suggest that Sakacin G could be scaled up for commercial applications in food safety practices .
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